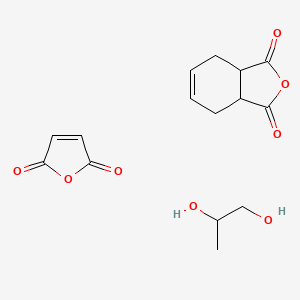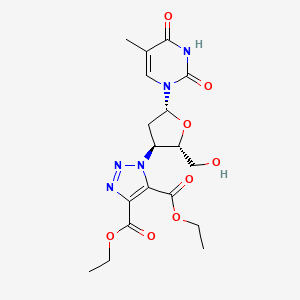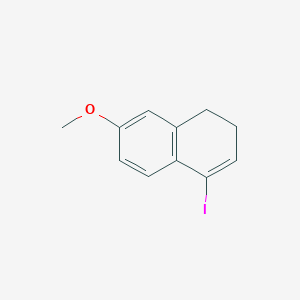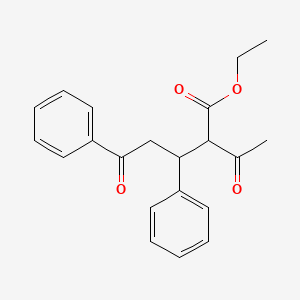
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate is an organic compound with the molecular formula C21H22O4 It is a derivative of pentanoic acid and is characterized by the presence of acetyl and oxo groups along with two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzaldehyde derivatives. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation reaction, followed by subsequent steps to introduce the acetyl and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate.
Chalcones: Compounds with a similar structure that also contain phenyl rings and carbonyl groups.
Benzoylacetone: Another compound with a similar backbone structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
6265-29-8 |
|---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate |
InChI |
InChI=1S/C21H22O4/c1-3-25-21(24)20(15(2)22)18(16-10-6-4-7-11-16)14-19(23)17-12-8-5-9-13-17/h4-13,18,20H,3,14H2,1-2H3 |
InChI Key |
MVQJJXSXJYJFMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


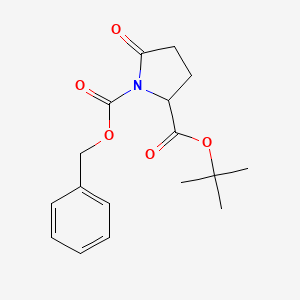
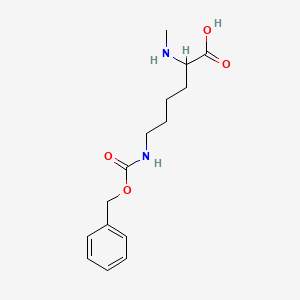
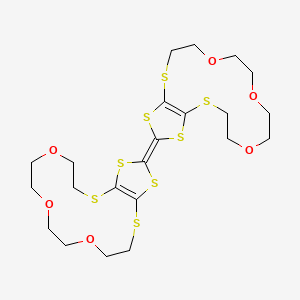
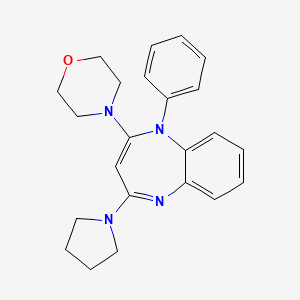


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
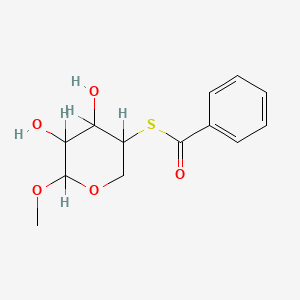
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)
